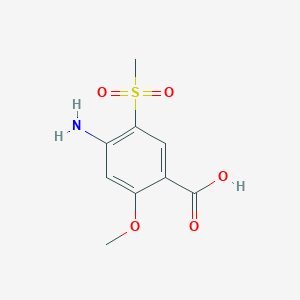

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid

Descripción general

Descripción

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes an amino group, a methanesulfonyl group, and a methoxy group attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid typically involves multiple steps. One common method starts with the halogenation of 2-methoxy-4-acetylamine methyl benzoate, followed by condensation with methanesulfinic acid sodium salt. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzoic acids .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and reducing bacterial load in vitro. The mechanism often involves the inhibition of folate synthesis pathways, which are crucial for bacterial growth and replication.

Anti-inflammatory Properties

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid has been studied for its anti-inflammatory effects. In preclinical models, it demonstrated the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases such as arthritis and colitis. This application is particularly relevant in developing new treatments for chronic inflammatory conditions.

Potential as an Anticancer Agent

Emerging studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.

Pharmaceutical Applications

Drug Development

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties. For instance, derivatives of this compound are being explored as potential treatments for psychiatric disorders due to their interaction with neurotransmitter systems.

Reference Standards in Pharmaceutical Testing

As a standard reference material, this compound is utilized in quality control processes within pharmaceutical laboratories. It helps ensure the accuracy and reliability of analytical methods used for drug formulation and testing.

Synthetic Methodologies

Synthesis of Complex Molecules

This compound is pivotal in synthetic organic chemistry as a building block for creating more complex molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions, making it an essential precursor in the synthesis of other bioactive compounds.

Improved Synthetic Routes

Recent patents have outlined novel methods for synthesizing this compound with improved yields and purity. These methods often involve fewer steps and less hazardous reagents, making them more suitable for industrial-scale production .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-5-methoxy-2-methylbenzenesulfonic acid

- 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- 4-Amino-5-chloro-2-methoxybenzoic acid

Uniqueness

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Actividad Biológica

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid, also known by its chemical name and CAS number 71675-99-5, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 259.28 g/mol. The structure features an amino group, a methanesulfonyl group, and a methoxy group attached to a benzoic acid core, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases .

Biological Activity Overview

The following table summarizes the key biological activities and their corresponding effects:

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study conducted on various derivatives of benzoic acid, including this compound, demonstrated potent antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound inhibited bacterial growth at concentrations as low as 1 µM . -

Anti-inflammatory Mechanisms :

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound significantly reduced levels of TNF-alpha and IL-6 cytokines. This suggests that it may serve as a potential therapeutic agent for treating inflammatory diseases. -

Cytotoxicity Studies :

The cytotoxic effects were evaluated using various cancer cell lines (e.g., HeLa, MCF-7). Results indicated that the compound induced apoptosis in these cells at IC50 values ranging from 10 to 20 µM, highlighting its potential as an anticancer agent .

Propiedades

IUPAC Name |

4-amino-2-methoxy-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-15-7-4-6(10)8(16(2,13)14)3-5(7)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTLUUCBHDLKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515464 | |

| Record name | 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71675-99-5 | |

| Record name | 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.